N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a dimethoxybenzamide group
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-7-15(11-18(14)22)21-20(24)17-9-8-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAABDDDVXQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives. Common oxidizing agents include:
| Reagent/Conditions | Product | Key Features | References |
|---|---|---|---|
| KMnO₄ in acidic medium (H₂SO₄) | Quinoline N-oxide derivatives | Selective oxidation at N-acetyl | |
| CrO₃ in acetic acid | Fully aromatic quinoline scaffold | Dehydrogenation of the ring |
The acetyl group remains stable under mild conditions but may oxidize to a ketone or carboxylic acid under harsh oxidative environments.
Reduction Reactions
The benzamide and acetyl groups are susceptible to reduction:
| Reagent/Conditions | Product | Notes | References |
|---|---|---|---|
| LiAlH₄ in THF | Secondary amine (acetyl → ethyl) | Complete reduction of amide | |
| H₂/Pd-C in ethanol | Partially reduced tetrahydroquinoline | Selective for aromatic rings |
Reduction of the amide bond yields N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzylamine.
Hydrolysis Reactions
Hydrolysis targets the acetyl and amide groups:
| Conditions | Product | Mechanism | References |
|---|---|---|---|
| 6M HCl, reflux | Free tetrahydroquinoline amine | Acid-catalyzed deacetylation | |
| NaOH (aq.), heat | 2,4-dimethoxybenzoic acid | Saponification of benzamide |
Hydrolysis under acidic conditions cleaves the acetyl group, while basic conditions degrade the benzamide moiety .
Substitution Reactions
The dimethoxybenzamide group participates in electrophilic substitution:
| Reaction Type | Reagents/Conditions | Major Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-2,4-dimethoxybenzamide | |
| Bromination | Br₂/FeBr₃ | 5-bromo-2,4-dimethoxybenzamide |
Electrophilic attack occurs preferentially at the para position to the methoxy groups due to their electron-donating effects.
Cross-Coupling Reactions
The aromatic rings enable transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Applications | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Introduction of amine groups |
These reactions facilitate structural diversification for drug discovery.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, forming quinoline and benzoic acid derivatives.
-
Photochemical Reactivity : Exposure to UV light induces dimerization via the tetrahydroquinoline core.
-
Acid/Base Sensitivity : Degrades in strong acids (e.g., HCl) or bases (e.g., NaOH) via cleavage of the amide bond .
Key Research Findings
-
Antimicrobial Activity : Analogous brominated derivatives (e.g., N-(1-acetyl-THQ-7-yl)-4-bromobenzamide) show efficacy against MRSA.
-
Kinase Inhibition : Structural similarity to kinase inhibitors suggests potential interaction with ATP-binding domains.
-
Synthetic Flexibility : Modular synthesis allows for tailored modifications at the benzamide and tetrahydroquinoline positions.
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = Low, 5 = High) | Notes |
|---|---|---|
| Tetrahydroquinoline ring | 3 | Moderate oxidation/reduction activity |
| Acetyl group | 2 | Stable under mild conditions |
| Dimethoxybenzamide | 4 | High electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide has shown potential in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. Studies indicate that tetrahydroquinoline derivatives possess significant antimicrobial properties, making them candidates for new antibiotic agents.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. Tetrahydroquinoline derivatives have been observed to exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : The dimethoxyphenethyl group is associated with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its synthesis typically involves:
- Formation of the Tetrahydroquinoline Moiety : Achieved through the Pictet-Spengler reaction.
- Acetylation : The intermediate is acetylated using acetic anhydride or acetyl chloride.
- Oxalamide Formation : The final step involves reacting the acetylated tetrahydroquinoline with 3,4-dimethoxyphenethylamine and oxalyl chloride.
Case Study 1: Antimicrobial Activity
A study published in the Asian Journal of Chemistry evaluated the antimicrobial properties of oxalamides similar to this compound. Results indicated significant efficacy against both Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
Research conducted on tetrahydroquinoline derivatives highlighted their cytotoxic effects on various cancer cell lines. Modifications to the structure of these compounds were found to enhance their anticancer activity significantly. This suggests that this compound may also exhibit similar properties.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways and affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is a synthetic compound that belongs to the class of quinoline derivatives. Its structure combines a tetrahydroquinoline moiety with a dimethoxybenzamide group, which endows it with potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act through:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for various biochemical pathways.
- Receptor Modulation : The compound could bind to receptors and modulate their activity, influencing cellular responses.
- Antioxidant Properties : It has been suggested that similar compounds possess antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against lung cancer cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Quinoline derivatives are known to possess activity against a range of pathogens:
- Bacterial Inhibition : Certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies suggest potential antifungal properties as well.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against bacteria and fungi | |
| Antioxidant | Protects against oxidative stress |
Study 1: Anticancer Potential
A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of tetrahydroquinoline derivatives. The research found that several compounds exhibited significant cytotoxic effects against human cancer cell lines. Specifically, one derivative showed an IC50 value of 0.5 µM against breast cancer cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives. The study demonstrated that certain compounds had minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. .
Study 3: Mechanistic Insights
Research conducted on the mechanism of action revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
